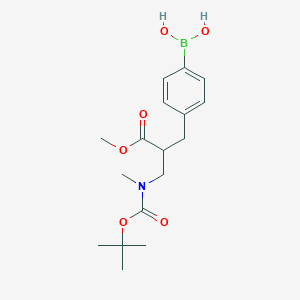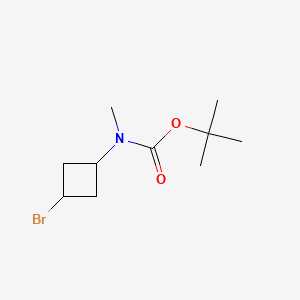
tert-Butyl (3-bromocyclobutyl)(methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
tert-Butyl (3-bromocyclobutyl)(methyl)carbamate is an organic compound with the molecular formula C9H16BrNO2 and a molecular weight of 250.13 g/mol . This compound features a tert-butyl group, a bromocyclobutyl group, and a methylcarbamate group. It is used in various chemical reactions and has applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
tert-Butyl (3-bromocyclobutyl)(methyl)carbamate can be synthesized through a multi-step process involving the reaction of tert-butyl carbamate with 3-bromocyclobutanone . The reaction typically requires a base such as cesium carbonate and a solvent like 1,4-dioxane. The reaction conditions are mild, and the process avoids over-alkylation of the carbamate .
Industrial Production Methods
Industrial production of tert-butyl carbamates often involves the reaction of a carboxylic acid with di-tert-butyl dicarbonate and sodium azide, leading to an acyl azide intermediate. This intermediate undergoes Curtius rearrangement in the presence of tetrabutylammonium bromide and zinc(II) triflate, followed by trapping of the isocyanate derivative .
Análisis De Reacciones Químicas
Types of Reactions
tert-Butyl (3-bromocyclobutyl)(methyl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation and Reduction: Reagents like hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: Products include substituted carbamates with different functional groups.
Oxidation and Reduction: Products vary depending on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
tert-Butyl (3-bromocyclobutyl)(methyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the preparation of various derivatives.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic applications and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of tert-Butyl (3-bromocyclobutyl)(methyl)carbamate involves its interaction with specific molecular targets. The bromine atom can participate in nucleophilic substitution reactions, leading to the formation of various derivatives. The tert-butyl and carbamate groups can influence the compound’s reactivity and interactions with other molecules .
Comparación Con Compuestos Similares
Similar Compounds
tert-Butyl carbamate: A related compound with similar reactivity and applications.
tert-Butyl (3-methylenecyclopentyl)methyl)carbamate: Another similar compound with different structural features.
Uniqueness
tert-Butyl (3-bromocyclobutyl)(methyl)carbamate is unique due to the presence of the bromocyclobutyl group, which imparts distinct reactivity and properties compared to other tert-butyl carbamates. This uniqueness makes it valuable in specific synthetic and research applications.
Propiedades
Fórmula molecular |
C10H18BrNO2 |
|---|---|
Peso molecular |
264.16 g/mol |
Nombre IUPAC |
tert-butyl N-(3-bromocyclobutyl)-N-methylcarbamate |
InChI |
InChI=1S/C10H18BrNO2/c1-10(2,3)14-9(13)12(4)8-5-7(11)6-8/h7-8H,5-6H2,1-4H3 |
Clave InChI |
UGSBDRXTQDOXNE-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N(C)C1CC(C1)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[(1S,4S,7S)-3-methoxy-2-oxa-5-thiabicyclo[2.2.1]heptan-7-yl] 4-methylbenzenesulfonate](/img/structure/B14032797.png)
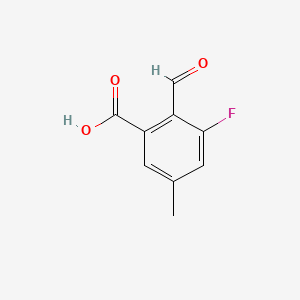
![2-(2-Fluoro-5-methoxy-[1,1'-biphenyl]-3-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B14032804.png)
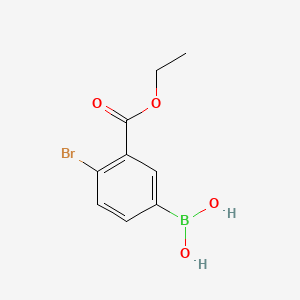
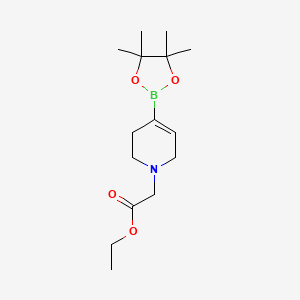
![4,6-dichloropyrido[3,2-d]pyrimidine HCl](/img/structure/B14032812.png)
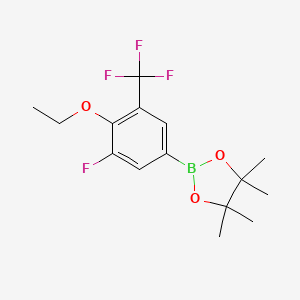
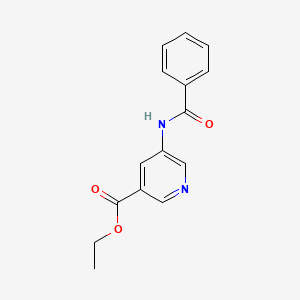
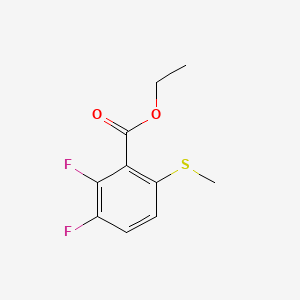

![Benzyl 4-(aminomethyl)spiro[chroman-2,4'-piperidine]-1'-carboxylate hcl](/img/structure/B14032853.png)
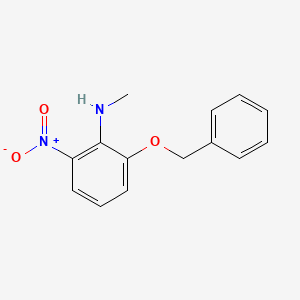
![6-nitro-3,4-dihydro-2H-pyrido[3,2-b][1,4]oxazine](/img/structure/B14032863.png)
